4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)octan-2-ol
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Overview
Description
4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)octan-2-ol is a compound that belongs to the class of triazole derivatives. . This compound, in particular, features a triazole ring substituted with a phenyl group and a sulfanyl group, making it a unique structure with potential for various applications.
Preparation Methods
The synthesis of 4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)octan-2-ol typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)octan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)octan-2-ol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and sulfanyl groups can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)octan-2-ol can be compared with other triazole derivatives, such as:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C16H23N3OS |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(2-hydroxyoctan-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H23N3OS/c1-3-4-8-13(11-12(2)20)15-17-18-16(21)19(15)14-9-6-5-7-10-14/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3,(H,18,21) |
InChI Key |
KLIVYBXUYVJJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)O)C1=NNC(=S)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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